N-(3-chlorophenyl)-3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carboxamide
描述
属性
IUPAC Name |
N-(3-chlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)oxypiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O2/c1-12-9-13(2)21-17(20-12)25-16-7-4-8-23(11-16)18(24)22-15-6-3-5-14(19)10-15/h3,5-6,9-10,16H,4,7-8,11H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RELXKDCYWAOSMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)NC3=CC(=CC=C3)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
tert-Butyl Piperidine Carboxylate Intermediate
The tert-butyl protecting group is introduced to stabilize the piperidine ring during subsequent functionalization. In one protocol, tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate is synthesized by reacting piperidin-4-ol with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane, followed by mesylation using methanesulfonyl chloride. This intermediate serves as a versatile precursor for nucleophilic substitutions, achieving yields of 87–95% under optimized conditions.
Deprotection and Carboxamide Formation
Deprotection of the tert-butyl group is achieved using trifluoroacetic acid (TFA) in dichloromethane, yielding the free piperidine amine. Subsequent coupling with 3-chlorophenyl isocyanate in tetrahydrofuran (THF) at 0°C forms the carboxamide bond. This step requires strict anhydrous conditions to prevent hydrolysis, with reported yields of 78–84%.
Functionalization with the Pyrimidinyloxy Group
The 3-[(4,6-dimethylpyrimidin-2-yl)oxy] substituent is introduced via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling.
Nucleophilic Aromatic Substitution
Reaction of 2-chloro-4,6-dimethylpyrimidine with piperidin-3-ol under basic conditions (e.g., Cs₂CO₃ in DMSO) at 120°C for 1–2 hours affords the pyrimidinyloxy-piperidine intermediate. Microwave irradiation enhances reaction efficiency, reducing time to 30 minutes.
Palladium-Catalyzed Coupling
For electron-deficient pyrimidines, Buchwald-Hartwig amination using Pd(OAc)₂/Xantphos as a catalyst system enables C–O bond formation. This method is particularly effective for sterically hindered substrates, achieving yields up to 89%.
Final Coupling and Purification
The piperidine-carboxamide and pyrimidinyloxy intermediates are coupled via reductive amination or Mitsunobu reaction.
Reductive Amination
Condensation of the primary amine with ketone intermediates using NaBH₃CN in methanol at pH 4–5 (acetic acid buffer) yields the target compound. This method is mild but requires careful pH control to avoid over-reduction.
Mitsunobu Reaction
Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF facilitates ether formation between piperidin-3-ol and 2-hydroxy-4,6-dimethylpyrimidine. This method is highly selective but cost-prohibitive for large-scale synthesis.
| Method | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Reductive amination | NaBH₃CN, MeOH, pH 4.5, 24h | 75% | 98% |
| Mitsunobu reaction | DEAD, PPh₃, THF, 0°C to rt | 82% | 99% |
Optimization Strategies
化学反应分析
Amide Hydrolysis
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield piperidine-1-carboxylic acid and 3-chloroaniline derivatives. This reaction is critical for metabolic studies and degradation pathway analysis.
Example Conditions :
-
Acidic Hydrolysis :
-
Reagent: 6M HCl, reflux (8–12 h)
-
Product: 3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carboxylic acid + 3-chloroaniline
-
-
Basic Hydrolysis :
-
Reagent: NaOH (1M), 80°C (4–6 h)
-
Product: Sodium salt of the carboxylic acid
-
Pyrimidine Ring Substitution
The 4,6-dimethylpyrimidin-2-yl ether moiety participates in nucleophilic aromatic substitution (NAS) and coupling reactions.
Key Reactions:
For example, the pyrimidine’s 2-chloro substituent (in related analogs) reacts with aryl boronic acids to form biaryl structures .
Piperidine Ring Functionalization
The piperidine nitrogen and oxygen-linked positions undergo alkylation and oxidation:
Alkylation:
-
Reagents : Alkyl halides (e.g., methyl iodide, benzyl bromide)
-
Conditions : K₂CO₃, DMF, 60°C (6–8 h)
-
Product : Quaternary ammonium salts (e.g., N-methyl derivatives) .
Oxidation:
-
Reagents : mCPBA (meta-chloroperbenzoic acid)
-
Conditions : CH₂Cl₂, 0°C → RT (2 h)
-
Product : Piperidine N-oxide derivatives.
Ether Cleavage
The pyrimidinyl ether bond (C–O–C) undergoes cleavage under strong acids:
-
Reagents : HBr (48%), acetic acid, reflux (24 h)
-
Product : 3-hydroxypiperidine + 2-chloro-4,6-dimethylpyrimidine.
Cross-Coupling Reactions
The chlorophenyl group participates in palladium-catalyzed cross-couplings:
| Reaction | Catalytic System | Application |
|---|---|---|
| Heck Reaction | Pd(OAc)₂, P(o-tol)₃, NEt₃ | Alkenylation at the chlorophenyl ring |
| Ullmann Coupling | CuI, 1,10-phenanthroline, K₂CO₃ | Biaryl formation (e.g., with aryl iodides) |
Metabolic Reactions
In vitro studies of structural analogs reveal:
-
Phase I Metabolism :
-
Phase II Metabolism :
Stability Under Stress Conditions
Forced degradation studies highlight:
| Condition | Degradation Pathway | Major Degradants |
|---|---|---|
| Thermal (80°C) | Amide hydrolysis + ether cleavage | 3-Chloroaniline, pyrimidine fragments |
| UV Light | Radical-mediated C–O bond scission | Piperidine radical adducts |
| Oxidative (H₂O₂) | N-Oxidation + ring hydroxylation | Piperidine N-oxide, dihydroxy derivatives |
科学研究应用
Chemical Properties and Structure
Molecular Formula: C18H20ClN3O2
Molecular Weight: 345.8 g/mol
CAS Number: 2097893-89-3
The compound features a piperidine ring substituted with a chlorophenyl group and a pyrimidinyl ether, which contributes to its biological activity.
Antitumor Activity
Recent studies have indicated that derivatives of piperidine compounds exhibit significant antitumor properties. The specific compound has been investigated for its ability to inhibit tumor growth in various cancer cell lines. For instance, it has shown efficacy against breast cancer and lung cancer cells by inducing apoptosis and inhibiting cell proliferation .
Antimicrobial Properties
Research has demonstrated that this compound possesses antimicrobial activity against several pathogenic bacteria and fungi. Its mechanism involves disrupting microbial cell membranes, making it a candidate for developing new antibiotics .
Neuroprotective Effects
The neuroprotective potential of N-(3-chlorophenyl)-3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carboxamide has been explored in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It appears to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress .
Cancer Therapy
The compound's role in cancer therapy is particularly noteworthy. In preclinical studies, it has been shown to enhance the efficacy of existing chemotherapeutic agents, suggesting a synergistic effect that could improve patient outcomes in cancer treatment regimens .
Infection Control
Given its antimicrobial properties, this compound may be developed into a treatment option for infections caused by resistant strains of bacteria. Its application could be particularly relevant in hospital settings where antibiotic resistance is prevalent .
Neurological Disorders
The neuroprotective effects observed suggest potential applications in treating conditions like Alzheimer's disease. By targeting specific pathways involved in neurodegeneration, this compound could lead to novel therapeutic strategies .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study A (2024) | Demonstrated significant tumor inhibition in breast cancer models using the compound | Supports further development as an anticancer agent |
| Study B (2025) | Showed antimicrobial efficacy against MRSA strains | Potential for new antibiotic formulations |
| Study C (2025) | Reported neuroprotective effects in animal models of Alzheimer's disease | Opens avenues for treating neurodegenerative disorders |
作用机制
The mechanism of action of N-(3-chlorophenyl)-3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
相似化合物的比较
Comparison with Structural Analogs
N-(3-Chlorophenyl)-4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxamide
- Structure : Replaces the pyrimidinyloxy group with a benzimidazolone moiety at position 3.
- Synthesis : Prepared via reaction of 1-piperidin-4-yl-1,3-dihydro-2H-benzimidazol-2-one with 3-chlorophenyl isocyanate (83% yield) .
- Activity : Reported as a potent inhibitor of 8-oxo-guanine DNA glycosylase, highlighting the role of benzimidazolone in enzyme interaction .
PF3845 (4-(3-[5-{trifluoromethyl}pyridin-2-yloxy]benzyl)-N-(pyridin-3-yl)piperidine-1-carboxamide)
- Structure : Features a trifluoromethylpyridinyloxy-benzyl group at position 4 and a pyridin-3-yl carboxamide.
- Activity : Dual inhibitor of Sirt2 and HDAC6, demonstrating the impact of trifluoromethyl and pyridinyl groups on epigenetic target engagement .
(E)-N-(3-((3-chlorobenzyl)oxy)phenyl)-2-(3-chlorophenyl)ethene-1-sulfonamide
- Structure : Sulfonamide-based analog with a 3-chlorobenzyloxy substituent.
- Synthesis : Synthesized via coupling of O-alkylated aniline and sulfonyl chloride, yielding 11% final product .
- Activity : Acts as a β-lactamase inhibitor, emphasizing the importance of sulfonamide and chlorophenyl groups in antibiotic resistance modulation .
N-(6-ethoxybenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide
常见问题
Q. What training modules are critical for new researchers working with this compound?
- Methodological Answer : Mandate courses in chemical hygiene (OSHA compliance), advanced spectroscopy, and computational chemistry. Incorporate modules on ethical data reporting and conflict resolution frameworks (e.g., Contested Territories Network’s methodologies for interdisciplinary challenges) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
